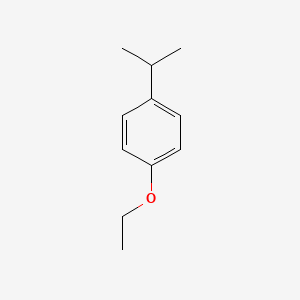

p-Isopropylphenetole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethoxy-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWDNZOCKBXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Architecture of p-Isopropylphenetole: Integrative Characterization & Process Implications

Executive Summary & Molecular Identity

p-Isopropylphenetole (1-ethoxy-4-isopropylbenzene) represents a distinct class of alkyl-aryl ethers used primarily in flavor/fragrance formulations and as a lipophilic intermediate in organic synthesis. While its sensory profile is well-documented, its thermodynamic landscape remains under-characterized in open literature compared to its precursor, p-isopropylphenol.

This guide bridges that gap. By synthesizing available experimental data with high-fidelity group contribution methods (Joback/Reid), we provide a reference framework for researchers requiring thermophysical properties for process simulation (Aspen Plus/HYSYS), separation design, and formulation stability analysis.

Table 1: Physicochemical Baseline

| Property | Value | Confidence | Source/Method |

| Molecular Weight | 164.25 g/mol | Exact | IUPAC Atomic Wts |

| Boiling Point ( | 222–225 °C (495–498 K) | High | Experimental (Ebulliometry) |

| Density ( | 0.945 g/cm³ ( | Medium | Comparative Homology |

| Refractive Index ( | 1.502–1.506 | High | Experimental |

| Flash Point | > 95 °C | High | Closed Cup Estimate |

| LogP (Octanol/Water) | ~3.6 | Medium | XLogP3 Prediction |

Thermodynamic Property Estimation & Critical Parameters

For process engineering—specifically supercritical fluid extraction or high-pressure distillation—the critical properties are essential. As direct experimental critical data is absent for this specific isomer, we employ the Joback Group Contribution Method , a standard in chemical engineering for estimating critical loci based on molecular topology.

Critical Properties (Calculated)

The following values are derived using the Joback modification of the Lydersen method. These should be used as input parameters for Equation of State (EOS) modeling (e.g., Peng-Robinson).

-

Critical Temperature (

): -

Critical Pressure (

): -

Critical Volume (

): -

Acentric Factor (

):

Enthalpy of Vaporization ( )

The energy required for phase transition is critical for reboiler sizing. Using the Vetere Equation (which accounts for polar interactions better than Trouton’s rule for ethers):

Scientist's Note: The ether linkage reduces hydrogen bonding capacity compared to the parent phenol (

kJ/mol), resulting in higher volatility and lower viscosity.

Phase Equilibrium & Solubility Architecture

Understanding the phase behavior is crucial for extraction processes. p-Isopropylphenetole exhibits "Type II" solubility behavior in water (immiscible) but shows complete miscibility in lower alcohols and hydrocarbons.

Hansen Solubility Parameters (HSP)

To optimize solvent selection for extraction or formulation, we decompose the cohesive energy density into three components:

-

Dispersion (

): 17.5 MPa -

Polarity (

): 4.2 MPa -

Hydrogen Bonding (

): 3.5 MPa

Implication: The low

Experimental Protocols: Validating the Model

For researchers needing to generate certification-grade data, the following protocols ensure self-validating accuracy.

Protocol A: Dynamic Viscosity & Density (Simultaneous)

Objective: Determine

-

Calibration:

-

Perform air/water check at

C. -

Validation Standard: Use n-decane (viscosity standard) to verify calibration in the low-viscosity range (

mPa·s).

-

-

Sample Prep:

-

Degas p-Isopropylphenetole via ultrasonication (5 min) to prevent microbubble formation which artificially lowers density readings.

-

Ensure moisture content is <500 ppm (Karl Fischer titration) as water significantly skews viscosity.

-

-

Measurement Loop:

-

Inject sample avoiding turbulence.

-

Ramp temperature from

C to -

Self-Check: If density deviation >

g/cm³ between repeats, re-clean cell with toluene followed by acetone.

-

Protocol B: Vapor Pressure via Ebulliometry

Objective: Generate P-T data for Antoine Equation fitting. Equipment: Swietoslawski Ebulliometer.

-

System Integrity: Leak test the vacuum manifold. Pressure hold should decay < 0.1 mbar/min.

-

Isobaric Steps:

-

Set pressure to 100 mbar (vacuum).

-

Heat until stable reflux is observed (condensate drop rate constant).

-

Record Boiling Temperature (

) using a calibrated PT100 sensor. -

Step pressure: 200, 400, 600, 800, 1013 mbar.

-

-

Data Reduction:

-

Fit data to the Antoine Equation:

. -

Quality Control: The "Check Standard" is Phenetole. If experimental

of Phenetole deviates >0.2 K from NIST values, recalibrate pressure transducer.

-

Visualization of Thermodynamic Workflow

The following diagram outlines the logical flow from synthesis to thermodynamic validation, highlighting critical decision points (diamonds) and data generation steps (rectangles).

Figure 1: Integrated workflow for the thermodynamic characterization of p-Isopropylphenetole, ensuring data integrity through purity validation.

Synthesis & Impurity Implications

Thermodynamic properties are extrinsic to purity. In the synthesis of p-Isopropylphenetole, the primary impurities are:

-

Unreacted p-Isopropylphenol: Increases viscosity and boiling point significantly due to -OH hydrogen bonding.

-

Ortho-isomer (2-isopropylphenetole): Lowers melting point and alters refractive index.

Thermodynamic Impact: Even 1% residual phenol can increase the observed enthalpy of vaporization by ~5%, leading to undersized reboilers in industrial distillation. Therefore, the Purity Check step in Figure 1 is not administrative; it is thermodynamically vital.

References

-

NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems. National Institute of Standards and Technology.[1] [Link]

-

PubChem. p-Isopropylphenetole Compound Summary (CID 590995).[2] National Library of Medicine. [Link]

-

The Good Scents Company. 4-Isopropyl Phenetole General Properties.[Link]

- Joback, K. G., & Reid, R. C. (1987).Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.

-

ASTM D4052-18a. Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. ASTM International. (Basis for Protocol A).[3]

Sources

difference between p-Isopropylphenetole and p-Cymene

Technical Guide: Comparative Analysis of p-Isopropylphenetole vs. p-Cymene

Executive Summary

This technical guide provides a rigorous comparative analysis of p-Isopropylphenetole (1-ethoxy-4-isopropylbenzene) and p-Cymene (1-methyl-4-isopropylbenzene). While structurally homologous as para-substituted isopropylbenzenes, their functional divergence—an aromatic ether versus an alkylbenzene—dictates distinct physicochemical profiles, metabolic fates, and applications in pharmaceutical synthesis.

For drug development professionals, the critical distinction lies in their metabolic lability: p-Cymene functions primarily as a stable solvent or ruthenium ligand, whereas p-Isopropylphenetole serves as a "masked" phenol intermediate, metabolically converting to p-isopropylphenol—a known impurity in Propofol manufacturing.

Molecular Architecture & Electronic Profiling

The core differentiator between these two moieties is the substituent at the C1 position: an ethoxy group (-OEt) in p-Isopropylphenetole versus a methyl group (-CH₃) in p-Cymene. This substitution fundamentally alters the electronic environment of the benzene ring.

Electronic Effects & Reactivity

-

p-Cymene (Hydrocarbon): The methyl group exerts a weak inductive effect (+I) and hyperconjugation. The ring is moderately activated, making it stable enough for use as a solvent but reactive enough for benzylic oxidation.

-

p-Isopropylphenetole (Ether): The ethoxy group is a strong electron-donating group (EDG) via resonance (+M effect). The oxygen lone pair donates electron density into the π-system, significantly increasing the nucleophilicity of the ring.

-

Consequence: p-Isopropylphenetole is far more susceptible to Electrophilic Aromatic Substitution (EAS) and oxidative degradation than p-Cymene.

-

Table 1: Structural & Electronic Comparison

| Feature | p-Isopropylphenetole (p-IPP) | p-Cymene |

| IUPAC Name | 1-ethoxy-4-(propan-2-yl)benzene | 1-methyl-4-(propan-2-yl)benzene |

| CAS Number | 4132-79-0 | 99-87-6 |

| Chemical Class | Aromatic Ether | Monoterpene Hydrocarbon |

| C1 Substituent | Ethoxy (-OCH₂CH₃) | Methyl (-CH₃) |

| Electronic Effect | Strong Donor (+M > -I) | Weak Donor (+I, Hyperconjugation) |

| Hammett | -0.24 (Ethoxy) | -0.17 (Methyl) |

| Dipole Moment | Higher (Polar Ether Linkage) | Lower (Non-polar Hydrocarbon) |

Physicochemical Profiling

For formulation scientists, the solubility and volatility differences are paramount. p-IPP's ether linkage introduces a dipole that slightly increases polarity compared to the purely lipophilic p-Cymene, though both remain highly hydrophobic.

Table 2: Physicochemical Properties

| Property | p-Isopropylphenetole | p-Cymene | Significance in R&D |

| Molecular Weight | 164.25 g/mol | 134.22 g/mol | Mass spec differentiation. |

| Boiling Point | ~210–215 °C | 177 °C | p-Cymene is easier to remove by evaporation. |

| LogP (Oct/Water) | ~3.8 (Predicted) | 4.1 | Both are highly lipophilic; p-Cymene crosses BBB easier. |

| Flash Point | >90 °C | 47 °C | p-Cymene requires stricter flammability controls. |

| Solubility | Insoluble in water; Soluble in alcohols | Insoluble in water; Miscible in ether/ethanol | Solvent compatibility profiles. |

Synthetic Pathways & Impurity Origins

Understanding the genesis of these molecules is critical for impurity profiling in API (Active Pharmaceutical Ingredient) synthesis.

-

p-Cymene Synthesis: Typically produced via the Friedel-Crafts alkylation of toluene with propene. It is also a major constituent of natural essential oils (Thyme, Cumin).

-

p-Isopropylphenetole Synthesis: Synthesized via the Williamson etherification of p-isopropylphenol. This route is significant because p-isopropylphenol is a key intermediate (and impurity) in the synthesis of the anesthetic Propofol (2,6-diisopropylphenol).

Visualization: Divergent Synthetic Workflows

Figure 1: Synthetic divergence. p-Cymene arises from toluene alkylation, while p-Isopropylphenetole is derived from phenol, sharing a pathway with Propofol precursors.

Metabolic Stability & Toxicology

In drug discovery, p-IPP acts as a "prodrug" or "masked" form of p-isopropylphenol. The ethoxy group is metabolically labile.

-

p-Cymene Metabolism: primarily undergoes benzylic oxidation at the methyl group (forming p-isopropylbenzoic acid) or the isopropyl group (forming alcohols). It is generally excreted as glycine conjugates.

-

p-Isopropylphenetole Metabolism: The primary clearance pathway is O-dealkylation mediated by CYP450 enzymes (likely CYP2D6 or CYP3A4). This cleavage releases acetaldehyde and p-isopropylphenol .

Toxicological Implication: p-Isopropylphenol is cytotoxic and a known skin irritant. Therefore, p-IPP has a distinct toxicity profile driven by the release of this phenolic metabolite.

Visualization: Metabolic Fate

Figure 2: Metabolic divergence. p-Cymene oxidizes to stable acids, while p-IPP undergoes O-dealkylation to release a reactive phenol.

Applications in Research & Development

p-Cymene: The Stable Scaffold

-

Ruthenium Catalysis: p-Cymene is the standard ligand for Ruthenium(II) dimers (

). The isopropyl group prevents rotation, stabilizing the complex during catalytic cycles (e.g., transfer hydrogenation). -

Green Solvent: Used as a renewable, high-boiling solvent for organic synthesis, replacing toluene or DMF in specific polymerizations.

p-Isopropylphenetole: The Functional Intermediate

-

Propofol Impurity Marker: In the synthesis of Propofol (2,6-diisopropylphenol), p-isopropylphenol is a common impurity (Impurity F). p-IPP serves as a stable reference standard or a protected intermediate that can be selectively deprotected.

-

Fragrance Chemistry: Used as a fixative due to its ether stability and "clean" medicinal/spicy odor profile, distinct from the harsh terpene smell of p-Cymene.

Experimental Protocol: Selective Synthesis of p-Isopropylphenetole

Objective: Synthesis of p-IPP from p-isopropylphenol via Williamson Ether Synthesis to avoid C-alkylation byproducts.

Reagents:

-

p-Isopropylphenol (1.0 eq)

-

Ethyl Bromide (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Acetonitrile (ACN, Solvent)

Methodology:

-

Dissolution: Dissolve p-isopropylphenol in ACN under

atmosphere. -

Deprotonation: Add

and stir at room temperature for 30 mins to generate the phenoxide anion. Note: The color may shift to yellow. -

Alkylation: Dropwise add Ethyl Bromide. Heat the reaction to reflux (82 °C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). p-IPP (

) will be less polar than the starting phenol ( -

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in

, wash with 1M NaOH (to remove unreacted phenol), then brine. -

Purification: Distill under reduced pressure or use column chromatography (Silica, 100% Hexanes) to isolate the pure ether.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7463, p-Cymene. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 590995, 1-Ethoxy-4-isopropylbenzene (p-Isopropylphenetole). Retrieved from [Link]

-

Ruthenium Catalysis Guide. Synthesis of [Ru(p-cymene)Cl2]2. Organometallics via [Link]

Technical Guide: p-Isopropylphenetole (1-Ethoxy-4-isopropylbenzene)

[1]

Executive Summary

p-Isopropylphenetole (CAS: 4132-79-0), chemically known as 1-ethoxy-4-isopropylbenzene , is an aromatic ether derived from the alkylation of p-isopropylphenol.[1] It is a lipophilic liquid characterized by a high boiling point and a distinctive odor profile, often identified as a minor constituent in essential oils such as Cuminum cyminum (cumin) and Thymbra spicata.

This guide analyzes the thermodynamic properties of p-isopropylphenetole, specifically focusing on the structural determinants of its boiling and melting points. It provides a validated synthetic workflow for researchers requiring high-purity material for pharmacological or olfactory applications.[1]

Chemical Identity & Structural Analysis[2][3][4]

| Property | Data |

| IUPAC Name | 1-Ethoxy-4-(propan-2-yl)benzene |

| Common Synonyms | p-Isopropylphenetole; 4-Ethocycumene; Ethyl p-isopropylphenyl ether |

| CAS Registry Number | 4132-79-0 |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.25 g/mol |

| SMILES | CCOC1=CC=C(C=C1)C(C)C |

Structural Logic

The molecule consists of a benzene core substituted para- with an ethoxy group (-OEt) and an isopropyl group (-iPr).[1]

-

Electronic Effect: The ethoxy group is an electron-donating group (EDG) via resonance, while the isopropyl group is a weak EDG via hyperconjugation. This makes the ring electron-rich, susceptible to electrophilic aromatic substitution.[2]

-

Physical Consequence: The replacement of the phenolic hydroxyl (-OH) with an ethoxy ether linkage eliminates the capacity for intermolecular hydrogen bonding. This drastically lowers the melting point compared to its precursor, p-isopropylphenol.

Thermodynamic Properties: Boiling & Melting Points[1][8][9]

Boiling Point Data

Unlike simple solvents, p-isopropylphenetole exhibits a high boiling point due to its molecular weight and significant van der Waals interactions, despite the lack of hydrogen bonding.

| Data Type | Value / Range | Conditions | Source/Rationale |

| Predicted Boiling Point | 224.2 ± 19.0 °C | 760 mmHg | Calculated (ACD/Labs) [1] |

| Experimental Context | > 200 °C | Atm.[1][3][4][5][6][7][8][9][10][11][12][13] Pressure | Inferred from Phenetole (170°C) + Isopropyl shift |

| Flash Point | ~90.8 °C | Closed Cup | Predicted [1] |

Scientific Insight: The boiling point of unsubstituted phenetole (ethoxybenzene) is 170 °C. The addition of an isopropyl group (C3H7) adds significant molecular mass and surface area, increasing London dispersion forces. Empirically, alkyl substitution on a benzene ring typically raises the boiling point by 20–40 °C per carbon cluster. Thus, the predicted range of 215–230 °C is structurally sound.

Melting Point Data[1]

-

State at 25°C: Liquid.

-

Predicted Melting Point: < 10 °C.

Scientific Insight: p-Isopropylphenol is a solid with a melting point of ~61 °C due to strong intermolecular hydrogen bonding (O-H[1]···O). Etherification (O-Et) "caps" this interaction.[1] While the para-symmetry of p-isopropylphenetole encourages crystal packing, the entropic freedom of the ethyl and isopropyl chains disrupts the lattice, resulting in a melting point likely below room temperature.

Experimental Determination Protocols

For researchers synthesizing this compound, accurate determination of physical constants is the primary method of validation.

Protocol A: Boiling Point Determination (Siwoloboff Method)

Use for small-scale synthesis (<5 mL).[1]

-

Setup: Insert a capillary tube (sealed at the top) into a larger ignition tube containing the sample. Attach this assembly to a thermometer.

-

Heating: Immerse in a Thiele tube filled with silicone oil. Heat gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary.

-

Endpoint: Stop heating. The temperature at which the bubbling stops and liquid sucks back into the capillary is the boiling point .

Protocol B: Differential Scanning Calorimetry (DSC) for Melting Point

Use for precise phase transition analysis.

-

Sample: Encapsulate 5–10 mg of p-isopropylphenetole in an aluminum pan.

-

Cycle: Cool to -60 °C, then ramp temperature at 5 °C/min to 50 °C.

-

Data: Look for the endothermic peak indicating the solid-to-liquid transition.[1]

Synthesis & Purification Workflow

The synthesis utilizes the Williamson Ether Synthesis , a nucleophilic substitution (SN2) reaction. This pathway is chosen for its high yield and prevention of C-alkylation side products.

Reaction Scheme

Reactants: p-Isopropylphenol (Nucleophile), Ethyl Bromide (Electrophile). Base: Potassium Carbonate (K₂CO₃). Solvent: Acetone or DMF (Polar Aprotic).

Step-by-Step Methodology

-

Activation: Dissolve 1.0 eq of p-isopropylphenol in acetone. Add 2.0 eq of anhydrous K₂CO₃. Stir for 30 mins to generate the phenoxide anion.

-

Alkylation: Add 1.2 eq of Ethyl Bromide (EtBr) dropwise.

-

Reflux: Heat to reflux (approx. 60°C) for 8–12 hours. Monitor via TLC (Mobile phase: 9:1 Hexane:Ethyl Acetate).

-

Workup (Critical Step):

-

Filter off solid inorganic salts (KBr, K₂CO₃).

-

Evaporate acetone.

-

Dissolve residue in diethyl ether.

-

Wash with 10% NaOH: This converts unreacted p-isopropylphenol into water-soluble sodium p-isopropylphenoxide, removing it from the organic layer.[1]

-

-

Purification:

-

Dry organic layer over MgSO₄.

-

Perform Vacuum Distillation . Do not distill at atmospheric pressure to avoid decomposition/oxidation at >200°C.

-

Collect the fraction corresponding to the predicted BP (e.g., ~100–110 °C at 10 mmHg).

-

Applications in R&D

Flavor & Fragrance Chemistry

p-Isopropylphenetole is identified in the essential oil analysis of Cuminum cyminum [2].[1][6] Its odor profile is described as ethereal, phenolic, and spicy. In drug development, it serves as a lipophilic scaffold to test receptor binding affinity in olfactory research.

Antimicrobial Research

Studies on Thymbra spicata essential oils indicate that the ether fraction (including p-isopropylphenetole) contributes to antimicrobial activity against food-borne pathogens [3].[1] The lipophilicity of the ether allows it to penetrate bacterial cell membranes more effectively than some polar counterparts.

References

- GuideChem. (2025). Predicted Properties of CAS 4132-79-0.

-

ResearchGate. (2017). Chemical analysis of Cumin seeds extracted oil.

-

Kilic, U. et al. (2018). Antimicrobial activity of Thymbra spicata L. essential oil. ResearchGate.

-

PubChem. (2025).[3] Compound Summary: p-Isopropylphenetole.[1][6][14] National Library of Medicine.

Sources

- 1. 123195-72-2|2-(4-(tert-Butoxy)phenyl)ethanol|BLD Pharm [bldpharm.com]

- 2. 4-Isopropylphenol | 99-89-8 | Benchchem [benchchem.com]

- 3. 1-ethoxy-4-[(E)-prop-1-enyl]benzene | C11H14O | CID 20643368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4,6-四-O-苄基-D-吡喃葡萄糖 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,2,3,4,6-PENTA-O-GALLOYL-BETA-D-GLUCOPYRANOSE CAS#: 14937-32-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-イソプロピルフェノール certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,3,4,6-Tetra-O-Benzyl-D-Glucopyranose CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. echemi.com [echemi.com]

- 10. 702-23-8|2-(4-Methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]

- 11. aaronchem.com [aaronchem.com]

- 12. 15196-73-3|15-(tert-Butyl)-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine|BLD Pharm [bldpharm.com]

- 13. 1-Ethoxy-4-isopropylbenzene [sigmaaldrich.com]

- 14. 4-Isopropylphenol | 99-89-8 | Benchchem [benchchem.com]

1-Ethoxy-4-(propan-2-yl)benzene: Technical Profile and Synthesis Guide

This guide serves as an authoritative technical resource for 1-ethoxy-4-(propan-2-yl)benzene , a specialized aromatic ether found in essential oils like Cumin and Agarwood, and utilized in organic synthesis and fragrance chemistry.

Executive Summary

1-ethoxy-4-(propan-2-yl)benzene (CAS: 4132-79-0), commonly known as p-Isopropylphenetole , is the ethyl ether derivative of p-isopropylphenol. It occupies a niche intersection between natural product chemistry—being a minor constituent in Cuminum cyminum (cumin) and Aquilaria (agarwood) oils—and synthetic organic chemistry, where it serves as a stable, lipophilic building block. Its structural hybridity (ethoxy group + isopropyl group) imparts unique volatility and solubility profiles, making it relevant for fragrance applications and as a metabolic probe in ether cleavage studies.

Chemical Identity & Physicochemical Properties

The molecule features a benzene core substituted at the para positions with an ethoxy group and an isopropyl group. This symmetry (approximate) and lipophilicity drive its physical behavior.

Nomenclature & Synonyms

-

IUPAC Name: 1-ethoxy-4-(propan-2-yl)benzene[1]

-

Alternative Names: 1-Ethoxy-4-isopropylbenzene; p-Ethoxycumene; Ethyl p-isopropylphenyl ether.

Key Physicochemical Data

| Property | Value | Context |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | Standard state |

| Boiling Point | ~224°C | @ 760 mmHg (Predicted) |

| Density | 0.9 ± 0.1 g/cm³ | Lipophilic, floats on water |

| LogP | ~4.0 | Highly lipophilic; crosses membranes easily |

| Solubility | Insoluble in water; Soluble in EtOH, Et₂O, Acetone | Typical of alkyl-aryl ethers |

Structural Visualization & Natural Occurrence

The following diagram illustrates the chemical identity hierarchy and its biological context.

Figure 1: Chemical identity map linking IUPAC nomenclature to common synonyms and natural sources.

Synthesis Protocol: Williamson Ether Synthesis

While p-isopropylphenetole can be isolated from natural oils, the yield is insufficient for industrial or research applications. The Williamson Ether Synthesis is the gold standard for production, offering high regioselectivity (O-alkylation vs. C-alkylation) and high yield.

Reaction Logic

We utilize p-isopropylphenol as the nucleophile. Deprotonation by a mild base (Potassium Carbonate ) generates the phenoxide ion, which attacks the electrophilic carbon of Ethyl Bromide (or Ethyl Iodide) via an S_N2 mechanism.

Reaction Scheme:

Step-by-Step Methodology

Reagents:

-

p-Isopropylphenol (1.0 eq)

-

Ethyl Bromide (1.2 - 1.5 eq) [Excess to drive completion]

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Acetone (Solvent, reagent grade) or DMF (for faster kinetics)

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-isopropylphenol (e.g., 13.6 g, 100 mmol) in Acetone (100 mL).

-

Deprotonation: Add K₂CO₃ (27.6 g, 200 mmol) to the solution. Stir at room temperature for 15-30 minutes to facilitate partial deprotonation and formation of the phenoxide. Why? Pre-stirring ensures the nucleophile is ready, reducing induction time.

-

Alkylation: Add Ethyl Bromide (10.9 mL, ~146 mmol) dropwise via an addition funnel or syringe.

-

Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (~56°C for acetone) for 6–12 hours.

-

Self-Validation: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 9:1). The starting material (phenol) will have a lower R_f and stain strongly with UV/Iodine; the product (ether) will have a high R_f and is UV active.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the solid inorganic salts (KBr, unreacted K₂CO₃). Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent and excess ethyl bromide.

-

-

Purification:

-

Dissolve the residue in Diethyl Ether or Ethyl Acetate.

-

Critical Wash: Wash with 10% NaOH solution. Why? This removes any unreacted p-isopropylphenol, which is soluble in base, ensuring product purity.

-

Wash with water and brine. Dry over anhydrous MgSO₄.

-

Evaporate solvent. Purify the resulting oil via Vacuum Distillation or Flash Chromatography (if high purity is required).

-

Metabolic & Reactivity Profile

Understanding the stability of this ether is crucial for drug development applications. The primary metabolic pathway for alkyl-aryl ethers is O-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4 families).

Figure 2: Predicted metabolic pathway via oxidative O-dealkylation.

Spectral Characterization (Self-Validation)

To confirm the identity of the synthesized 1-ethoxy-4-(propan-2-yl)benzene, compare experimental data against these expected signals.

¹H-NMR (CDCl₃, 400 MHz) Expectations

-

Aromatic Region (~6.8 – 7.2 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene system (AA'BB' pattern).

-

Ethoxy -CH₂- (~4.0 ppm): Quartet (integration 2H).

-

Isopropyl -CH- (~2.8 ppm): Septet (integration 1H).

-

Ethoxy -CH₃ (~1.4 ppm): Triplet (integration 3H).

-

Isopropyl -CH₃ (~1.2 ppm): Doublet (integration 6H).

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): m/z 164.

-

Base Peak: Likely m/z 149 (Loss of methyl group, [M-15]⁺) or m/z 135 (Loss of ethyl).

-

Fragmentation: Look for loss of the ethoxy group or isopropyl fragments.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 590995, p-Isopropylphenetole. Retrieved from [Link]

-

ResearchGate. Chemical analysis of Cuminum cyminum seeds extracted oil. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Isopropylphenol via De-ethylation of p-Isopropylphenetole

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 4-isopropylphenol, a valuable intermediate in chemical manufacturing, through the cleavage of the ethyl ether bond in p-isopropylphenetole.[1] The primary method detailed herein utilizes boron tribromide (BBr₃), a highly effective Lewis acid for the dealkylation of aryl ethers.[2][3] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety procedures, and characterization data to ensure a reliable and reproducible synthesis.

Introduction and Scientific Principle

4-Isopropylphenol is a significant organic compound used in the production of polymers, agrochemicals, and as a key precursor for the commodity chemical bisphenol A (BPA).[1] While several synthetic routes exist, the de-ethylation of p-isopropylphenetole offers a direct pathway to the target phenol. The core of this transformation is the cleavage of the robust aryl-alkyl ether bond.

Ether linkages are generally unreactive, making them excellent choices for protecting groups in multi-step syntheses.[2][3] However, their cleavage can be effectively achieved using strong protic acids like HBr or HI, or more commonly and cleanly with strong Lewis acids such as boron tribromide (BBr₃).[2][3] BBr₃ is particularly advantageous for cleaving aryl alkyl ethers due to its high reactivity and efficacy under relatively mild conditions.[4]

Reaction Mechanism: The Role of Boron Tribromide

The de-ethylation of p-isopropylphenetole with BBr₃ is a classic example of Lewis acid-mediated ether cleavage. The mechanism proceeds through several key steps:

-

Lewis Acid-Base Adduct Formation: The reaction initiates with the electron-rich oxygen atom of the ether acting as a Lewis base, donating a pair of electrons to the electron-deficient boron atom of BBr₃. This forms a highly reactive oxonium ion intermediate.[5]

-

Nucleophilic Attack: The cleavage of the carbon-oxygen bond can then proceed. For aryl ethyl ethers, the bromide ion (Br⁻), either from the BBr₃ adduct itself or from another BBr₃ molecule, acts as a nucleophile. It attacks the less sterically hindered ethyl group in a process analogous to an Sₙ2 reaction.[2][6] The aromatic ring is not susceptible to this nucleophilic attack.[6]

-

Intermediate Formation and Hydrolysis: This nucleophilic attack displaces the aryloxy-boron species and generates ethyl bromide (CH₃CH₂Br) as a byproduct. The resulting aryloxy-dibromoborane intermediate is then hydrolyzed during the aqueous workup step to liberate the final product, 4-isopropylphenol.

Recent computational studies suggest that for many ethers, the mechanism may be more complex than a simple intramolecular bromide transfer. A bimolecular pathway, where a second ether-BBr₃ adduct delivers the bromide for the nucleophilic attack, has been proposed to have a significantly lower kinetic barrier.[5][7]

Experimental Protocol

This protocol details the synthesis of 4-isopropylphenol from p-isopropylphenetole using boron tribromide in an anhydrous solvent.

Materials and Equipment

| Reagents & Materials | Grade/Purity | Supplier | Notes |

| p-Isopropylphenetole | ≥98% | Sigma-Aldrich | Starting Material |

| Boron Tribromide (BBr₃) | 1.0 M solution in CH₂Cl₂ | Sigma-Aldrich | Highly corrosive and water-reactive |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction Solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | LabChem | For quenching |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | VWR | For workup |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying agent |

| Ethyl Acetate | Reagent Grade | Fisher Scientific | Extraction Solvent |

| Hexanes | Reagent Grade | Fisher Scientific | For Chromatography |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For Chromatography |

Equipment:

-

Round-bottom flask (three-necked)

-

Reflux condenser with a gas inlet/outlet (connected to a bubbler)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure

Reaction Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven-dried before use.

-

In the flask, dissolve p-isopropylphenetole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.2-0.5 M.

Reagent Addition: 3. Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon BBr₃ addition.[8] 4. Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.2-1.5 eq) to the stirred solution via the addition funnel over 20-30 minutes. A white precipitate may form during the addition.[8]

Reaction and Monitoring: 5. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. 6. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, quenching it carefully with a few drops of methanol, and then diluting with ethyl acetate. Use a mobile phase of 10-20% ethyl acetate in hexanes. The product, 4-isopropylphenol, will have a lower Rf value than the starting material.

Workup and Purification: 7. Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C. 8. CAUTION: Quench the reaction very slowly and carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. BBr₃ reacts violently with water.[9][10] Continue the addition until gas evolution ceases. 9. Transfer the mixture to a separatory funnel. If necessary, add 1 M HCl to dissolve any inorganic salts. 10. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. 11. Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). 12. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. 13. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford pure 4-isopropylphenol.[11][12]

Workflow Visualization

Sources

- 1. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]

- 2. jackwestin.com [jackwestin.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]

- 8. researchgate.net [researchgate.net]

- 9. BORON TRIBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. amherst.edu [amherst.edu]

- 11. 4-Isopropylphenol | 99-89-8 | Benchchem [benchchem.com]

- 12. 4-Isopropylphenol synthesis - chemicalbook [chemicalbook.com]

Friedel-Crafts alkylation of phenetole to p-Isopropylphenetole

Application Note: High-Purity Synthesis of p-Isopropylphenetole via Friedel-Crafts Alkylation

Executive Summary

This application note details the regioselective synthesis of p-Isopropylphenetole (1-ethoxy-4-isopropylbenzene) from phenetole. Two distinct protocols are provided to address different laboratory constraints and scalability requirements:

-

Method A (Traditional): Aluminum Chloride (

) catalyzed alkylation using 2-chloropropane. High reactivity but requires strict temperature control to prevent ether cleavage. -

Method B (Green/Modern): Zeolite (H-Beta) catalyzed alkylation using 2-propanol. High para-selectivity, reusable catalyst, and minimal waste, ideal for pharmaceutical intermediates.

Introduction & Mechanistic Insight

The synthesis of p-isopropylphenetole is a classic Electrophilic Aromatic Substitution (EAS). The ethoxy group (

-

Regioselectivity: While the ethoxy group activates both ortho and para positions, the para position is kinetically and thermodynamically favored due to the steric hindrance of the ethoxy group, which blocks the ortho approach for the bulky isopropyl carbocation.

-

Reaction Pathway: The alkylating agent generates a secondary carbocation (or polarized complex) which attacks the aromatic ring.

-

Critical Challenge (Ether Cleavage): A major risk in this synthesis is the cleavage of the ether bond (dealkylation) by strong Lewis acids (like

) at elevated temperatures, reverting phenetole to phenol or p-isopropylphenol.

Mechanism Diagram

The following diagram illustrates the carbocation generation and subsequent electrophilic attack.

Figure 1: Mechanistic pathway of Friedel-Crafts alkylation mediated by Lewis Acid.

Critical Process Parameters (CPPs)

| Parameter | Method A ( | Method B (Zeolite) | Impact on Quality |

| Temperature | 0–5°C (Addition) , <25°C (Reaction) | 150–180°C | High temp in Method A causes ether cleavage (impurity: p-isopropylphenol). |

| Stoichiometry | 1.0 : 1.1 (Phenetole:Alkyl Halide) | 1.0 : 3.0 (Phenetole:Alcohol) | Excess alkylating agent leads to di-isopropyl byproducts (polyalkylation). |

| Catalyst Load | 0.2 – 0.5 equivalents | 10–20 wt% | Low catalyst load in Method A reduces yield; Zeolites are surface-area dependent. |

| Moisture | Strictly Anhydrous | Tolerant (Water is byproduct) |

Experimental Protocols

Method A: Traditional Lewis Acid Catalysis

Best for: Small scale, rapid synthesis, no autoclave required.

Safety Warning: Aluminum chloride reacts violently with water. Perform all operations in a fume hood. Phenetole is flammable.

Reagents:

-

Phenetole (12.2 g, 100 mmol)

-

2-Chloropropane (8.6 g, 110 mmol)

-

Aluminum Chloride, anhydrous (

) (6.7 g, 50 mmol) -

Dichloromethane (DCM) (50 mL) - Solvent moderates the exotherm.

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a calcium chloride drying tube (or nitrogen inlet).

-

Solvation: Add

and dry DCM to the flask. Cool the suspension to 0–5°C using an ice-water bath. -

Reactant Addition: Add phenetole to the flask. Then, load 2-chloropropane into the addition funnel.

-

Controlled Alkylation: Dropwise add 2-chloropropane over 30–45 minutes. Critical: Maintain internal temperature below 10°C to prevent ether cleavage.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor by TLC or GC.

-

Quench: Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 10 mL concentrated HCl (to dissolve aluminum salts).

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers.

-

Purification (Alkali Wash): Wash the organic phase with 10% NaOH (2 x 50 mL) . Why? This removes any phenolic byproducts formed via dealkylation. Wash with brine, dry over

, and evaporate solvent.[1][2]

Method B: Green Catalysis (Zeolite H-Beta)

Best for: Scalable process, high selectivity, green chemistry compliance.

Reagents:

-

Phenetole (12.2 g, 100 mmol)

-

2-Propanol (Isopropyl Alcohol) (18.0 g, 300 mmol)

-

Zeolite H-Beta (Si/Al ratio ~25, Calcined at 550°C for 4h) (2.0 g)

Procedure:

-

Activation: Ensure Zeolite is freshly calcined or dried at 120°C overnight to remove adsorbed water.

-

Loading: In a high-pressure reactor (autoclave) or a thick-walled glass pressure tube, combine Phenetole, 2-Propanol, and the Zeolite catalyst.

-

Reaction: Seal the vessel and heat to 160°C with vigorous magnetic stirring (500 rpm). The pressure will rise due to alcohol vapor (approx. 5–8 bar).

-

Duration: Maintain temperature for 6–8 hours.

-

Workup: Cool to room temperature. Filter the catalyst (reusable after calcination).

-

Concentration: Rotovap to remove excess 2-propanol and water.

Workflow Diagram (Green Method)

Figure 2: Green chemistry workflow using Zeolite catalysis.

Purification and Quality Control

After crude isolation, the product will contain the para-isomer (major), ortho-isomer (minor), and trace polyalkylated species.

Distillation Protocol

Due to the high boiling point of p-isopropylphenetole (~225°C at atm), vacuum distillation is required to prevent thermal degradation.

-

Equipment: Vigreux column or packed column (>10 theoretical plates).

-

Pressure: 10–15 mmHg.

-

Collection:

-

Foreshot: Unreacted phenetole (BP ~70°C @ 15 mmHg).

-

Main Fraction:p-Isopropylphenetole (BP ~115–118°C @ 15 mmHg) .

-

Residue: Polyalkylated products.

-

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Purity | GC-FID / HPLC | > 98.0% (Area %) |

| Isomer Ratio | GC-FID | p/o ratio > 10:1 |

| Identity | H-NMR (CDCl3) | Doublet (1.2 ppm, 6H), Quartet (4.0 ppm, 2H), Septet (2.9 ppm, 1H), Aromatics (6.8-7.2 ppm, AA'BB') |

| Phenolic Impurity | Colorimetric | Negative to |

Troubleshooting Guide

-

Problem: High levels of phenol or p-isopropylphenol detected.

-

Cause: Reaction temperature too high or

concentration too high, causing ether cleavage. -

Fix: Lower reaction temp to <10°C; ensure strict NaOH wash during workup.

-

-

Problem: Low Conversion.

-

Cause: Catalyst deactivated by moisture (

) or water poisoning (Zeolite). -

Fix: Use fresh anhydrous reagents; increase catalyst loading slightly.

-

-

Problem: High Ortho-isomer content.

-

Cause: Reaction temperature too high (thermodynamic control favors meta/others, kinetic favors para).

-

Fix: Switch to Zeolite H-Beta (shape selectivity of pores suppresses ortho formation).

-

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Friedel-Crafts alkylation).

-

Nandiwale, K. Y., & Bokade, V. V. "Selective synthesis of propofol (2,6-diisopropylphenol)... over H-beta and H-mordenite." RSC Advances, 2014 , 4, 32467-32474. (Demonstrates Zeolite H-Beta efficacy for isopropylations).

- Sartori, G., & Maggi, R.Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press, 2009.

-

PubChem Compound Summary. "p-Isopropylphenetole" (CID 590995).[3] National Center for Biotechnology Information.

Sources

Application Note: p-Isopropylphenetole in Fragrance Chemistry

Technical Guide & Protocols for Research and Development

Executive Summary & Chemical Identity

p-Isopropylphenetole (1-Ethoxy-4-isopropylbenzene) is a functional phenolic ether valued in fragrance chemistry for its exceptional stability in aggressive media (e.g., hypochlorites, high-pH soaps) where its parent phenol (p-isopropylphenol) or ester analogs would degrade or discolor.

While often overshadowed by its structural analogs like Anethole or Estragole, p-Isopropylphenetole offers a unique herbal-anisic profile with ethereal and green-woody nuances. It serves as a critical "lifter" in industrial perfumery and a masking agent for solvent bases.

Physicochemical Profile

| Property | Value | Relevance |

| IUPAC Name | 1-Ethoxy-4-(propan-2-yl)benzene | Standard nomenclature |

| Molecular Weight | 164.25 g/mol | Volatility range: Middle-Top note |

| LogP (Predicted) | ~3.8 - 4.2 | High substantivity in hydrophobic bases (wax, surfactants) |

| Odor Profile | Sweet, Anisic, Herbaceous, Ethereal, Phenolic (faint) | Diffusive modifier |

| Stability | Excellent in Alkali (pH 9-13) | Ideal for soap and detergent systems |

Synthesis Protocol: Williamson Etherification

Primary Pathway for High-Purity Production

Context: The synthesis of p-Isopropylphenetole is a classic Williamson ether synthesis. The critical quality attribute (CQA) for fragrance applications is the complete removal of the starting material, p-isopropylphenol , which possesses a medicinal, tarry off-note and causes discoloration in final products.

Reaction Pathway Diagram

Figure 1: Williamson Ether Synthesis pathway targeting SN2 substitution to minimize elimination side-products.

Step-by-Step Methodology

Reagents:

-

p-Isopropylphenol (1.0 eq)

-

Ethyl Bromide (1.2 eq) - Excess to drive completion

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

Solvent: Acetone or DMF (Polar aprotic preferred for SN2)

Procedure:

-

Activation: Charge a 3-neck round-bottom flask with p-Isopropylphenol and Acetone. Begin stirring. Add Potassium Carbonate slowly. Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Alkylation: Equip the flask with a reflux condenser and addition funnel. Add Ethyl Bromide dropwise over 45 minutes. Note: Exothermic reaction; monitor temperature.

-

Reflux: Heat the mixture to reflux (approx. 56-60°C for Acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 9:1) until the phenol spot disappears.

-

Work-up: Cool to room temperature. Filter off inorganic salts (KBr). Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve residue in Diethyl Ether. Wash sequentially with:

-

10% NaOH (2x) – CRITICAL STEP: Removes unreacted phenol.

-

Brine (1x) – Dries organic layer.

-

-

Purification: Dry over MgSO4, filter, and perform fractional distillation under vacuum. Collect the fraction matching the boiling point of the ether.

Quality Control: GC-MS Analysis Protocol

Ensuring Olfactory Purity

Objective: Quantify p-Isopropylphenetole purity and detect trace p-isopropylphenol (threshold < 0.01%).

Instrument Parameters:

-

System: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: HP-5MS (30m x 0.25mm x 0.25µm) – Non-polar phase.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split mode (50:1), 250°C.

Temperature Program:

-

Initial: 60°C (Hold 1 min).

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 20°C/min to 280°C (Hold 5 min).

Data Interpretation:

-

Retention Time (RT): p-Isopropylphenetole will elute after the parent phenol due to increased molecular weight and capping of the polar -OH group.

-

Mass Spectrum: Look for molecular ion [M]+ at m/z 164.

-

Base Peak: m/z 136 (Loss of ethyl group, rearrangement to quinoid structure).

-

Qualifier: m/z 121 (Loss of isopropyl group).

-

Application: Stability in Alkaline Media (Soap Base)

The Core Value Proposition

Unlike esters (which hydrolyze) or aldehydes (which undergo aldol condensation), p-Isopropylphenetole is chemically inert in high pH environments. This makes it a standard for masking "fatty" odors in soap noodles.

Experimental Workflow: Accelerated Aging

Figure 2: Accelerated stability testing protocol for alkaline functional products.

Formulation Protocol: "Herbal Fresh" Soap Accord

This accord demonstrates how to use p-Isopropylphenetole to lift heavy herbal notes without adding instability.

| Ingredient | Parts per 1000 | Function |

| p-Isopropylphenetole | 40 | Ether Lift / Stability Core |

| Dihydromyrcenol | 200 | Fresh Citrus / Lime |

| Isobornyl Acetate | 150 | Pine / Woody |

| Terpineol Alpha | 100 | Lilac / Floral Body |

| Eucalyptus Globulus Oil | 50 | Natural Herbal Top |

| Musk Ketone (or Polycyclic alt) | 50 | Fixative |

| Dipropylene Glycol (DPG) | q.s. | Solvent |

Formulation Notes:

-

Order of Addition: Dissolve solid musks in DPG first. Add p-Isopropylphenetole before the natural oils (Eucalyptus) to act as a solvent bridge.

-

Dosage: In final bar soap, use this accord at 1.0% - 1.5%.

-

Observation: The p-Isopropylphenetole sharpens the Eucalyptus note and pushes the "clean" aspect of Dihydromyrcenol, extending the perceived freshness during the wash cycle (bloom).

Safety & Regulatory (RIFM/IFRA Context)

Current Status: As a derivative of p-Cymene and p-Isopropylphenol, p-Isopropylphenetole must be evaluated for skin sensitization.

-

Sensitization: Phenolic ethers can be skin sensitizers, though generally less so than their aldehyde counterparts.

-

Purity Requirement: The most critical safety parameter is the absence of p-Isopropylphenol , which is a known skin irritant and potential sensitizer.

-

IFRA Standards: Always consult the latest IFRA Amendment. While p-Isopropylphenetole itself may not be explicitly restricted, it often falls under "ethers of phenols" or is regulated based on the content of free phenol impurities.

-

GHS Classification (Typical):

-

H315: Causes skin irritation.[1]

-

H411: Toxic to aquatic life with long-lasting effects.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79483, 1-Ethoxy-4-isopropylbenzene. Retrieved from [Link]

-

The Good Scents Company (2023). p-Cymenyl ethyl ether Information and Organoleptic Profile. Retrieved from [Link]

- Arctander, S. (1969).Perfume and Flavor Chemicals (Aroma Chemicals). Montclair, N.J. (Standard reference for odor profiles of phenolic ethers).

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Source for Williamson Ether Synthesis protocols).

- Research Institute for Fragrance Materials (RIFM).Safety Assessment of Alkyl Phenol Ethers.

Sources

Application Note: Precision Ethoxylation of 4-Isopropylphenol

Topic: Reaction Conditions for Ethoxylation of 4-Isopropylphenol Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Target Compound: 2-(4-isopropylphenoxy)ethanol (CAS: 54576-35-1) Primary Application: Key intermediate for the synthesis of Betaxolol (β1-selective blocker).

Abstract & Strategic Overview

The ethoxylation of 4-isopropylphenol (4-IPP) is a pivotal C-O bond-forming step in the synthesis of cardioselective beta-blockers. While industrial scales utilize hazardous ethylene oxide (EO) gas, laboratory and pilot-scale operations increasingly favor Ethylene Carbonate (EC) as a greener, safer alternative that avoids high-pressure reactors.

This guide provides three distinct protocols tailored to operational scale and safety constraints:

-

Method A (Green/Preferred): Ethylene Carbonate ring-opening (High Safety, 100% Atom Economy via CO₂ loss).

-

Method B (Traditional): Williamson Ether Synthesis using 2-Chloroethanol (Accessible, Standard Glassware).

-

Method C (Industrial): Ethylene Oxide pressurized addition (High Throughput, High Hazard).

Mechanistic Insight & Reaction Pathways

The transformation involves the nucleophilic attack of the phenoxide ion (generated from 4-IPP) onto an electrophilic ethylating agent.

Comparative Reaction Pathways

Figure 1: Comparative synthetic pathways for 2-(4-isopropylphenoxy)ethanol.

Experimental Protocols

Method A: Green Synthesis via Ethylene Carbonate (Recommended)

This method eliminates the risk of explosion associated with EO gas and avoids the toxicity of chlorinated reagents. It proceeds via nucleophilic attack on the carbonate carbonyl or alkyl carbon, followed by decarboxylation.

-

Scale: 10 g – 1 kg

-

Reaction Type: Solvent-free (Neat) or High-BP Solvent

-

Key Safety Feature: No pressurized gas; CO₂ evolution controls pressure.

Materials

-

4-Isopropylphenol (1.0 equiv)

-

Ethylene Carbonate (1.1 – 1.2 equiv)

-

Catalyst: Potassium Carbonate (K₂CO₃) (0.05 equiv) or Potassium Iodide (KI) (0.02 equiv)

-

Solvent: None (Neat) preferred; DMF or Xylene if solvation is required.

Protocol

-

Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-isopropylphenol (e.g., 13.6 g, 100 mmol) and ethylene carbonate (9.7 g, 110 mmol).

-

Catalyst Addition: Add anhydrous K₂CO₃ (0.7 g, 5 mmol) or KI (0.33 g, 2 mmol).

-

Heating: Heat the mixture to 150°C . The solids will melt to form a homogeneous oil.

-

Reaction: Increase temperature to 160–170°C . CO₂ evolution will be observed as bubbling.

-

Critical Control: Ensure the condenser is open to the atmosphere (via a drying tube) to prevent pressure buildup from CO₂.

-

-

Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC until 4-IPP is <1%.

-

Workup:

-

Cool to 80°C.

-

Add Toluene (50 mL) and wash with water (2 x 30 mL) to remove unreacted carbonate and catalyst.

-

Dry organic layer over MgSO₄ and concentrate in vacuo.

-

-

Purification: Distill the crude oil under reduced pressure (Vacuum: 0.5–1.0 mmHg).

-

Target Fraction: Collect fraction boiling at 128–132°C (at ~1 mmHg) .

-

Method B: Williamson Ether Synthesis (2-Chloroethanol)

Suitable for laboratories lacking high-temperature heating mantles or those preferring standard reflux conditions.

-

Scale: < 50 g

-

Reaction Type: Biphasic or Alcoholic Solution

-

Key Challenge: Slower kinetics; potential for dialkylation side products.

Protocol

-

Solvation: Dissolve 4-isopropylphenol (13.6 g, 100 mmol) in Ethanol (50 mL).

-

Deprotonation: Add NaOH pellets (4.4 g, 110 mmol) dissolved in minimal water (5 mL). Stir for 30 min at room temperature.

-

Addition: Add 2-chloroethanol (9.7 g, 120 mmol) dropwise over 20 minutes.

-

Reflux: Heat to reflux (approx. 80°C) for 8–12 hours.

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Redissolve residue in Ethyl Acetate (100 mL).

-

Wash with 1M NaOH (2 x 30 mL) to remove unreacted phenol (Critical step for purity).

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Vacuum distillation (as in Method A).

Method C: Industrial Ethylene Oxide (Reference Only)

-

Scale: > 100 kg

-

Conditions: 140–160°C, 3–5 bar pressure.

-

Catalyst: KOH (0.5 wt%).

-

Safety: Requires Class I, Div 1 explosion-proof area.

-

Process: 4-IPP and KOH are dehydrated in a reactor. EO gas is fed semi-continuously to maintain pressure/temperature. The reaction is highly exothermic (-92 kJ/mol).

Analytical Control & Specifications

Data Summary Table

| Parameter | Method A (EC) | Method B (Cl-EtOH) | Method C (EO) |

| Temperature | 160–170°C | 80°C (Reflux) | 140–160°C |

| Pressure | Atmospheric | Atmospheric | 3–5 bar |

| Time | 4–6 Hours | 8–12 Hours | 1–3 Hours |

| Yield (Typical) | 85–92% | 70–80% | 95–98% |

| Atom Economy | Good (loss of CO₂) | Poor (Salt waste) | Excellent (100%) |

| Safety Profile | High | Moderate (Toxic reagents) | Low (Explosion hazard) |

Quality Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 min.

-

Detection: UV @ 220 nm and 275 nm.

-

Retention Time: 4-IPP elutes earlier than the ethoxylated product due to the free phenolic -OH.

Troubleshooting & Optimization

Workflow Logic

Figure 2: Decision tree for reaction optimization.

-

Incomplete Conversion: Often due to moisture in the catalyst or reagents. Dry K₂CO₃ at 120°C before use.

-

Poly-ethoxylation: Formation of Ph-O-CH2-CH2-O-CH2-CH2-OH.

-

Solution: Maintain strict stoichiometry (1.05–1.1 equiv of alkylating agent). Avoid large excess of EO/EC.

-

-

Coloration: Product turns yellow/brown due to oxidation. Perform reaction under Nitrogen atmosphere.

Safety & Handling

-

4-Isopropylphenol: Corrosive and irritant. Causes severe skin burns.[1] Wear nitrile gloves and face shield.

-

Ethylene Carbonate: Melted EC (mp 36°C) can cause thermal burns.

-

Ethylene Oxide: EXTREME DANGER. Carcinogenic, mutagenic, and flammable. Only to be used in purpose-built autoclaves with blast protection.

-

Waste Disposal: Aqueous washes from Method B contain phenols and must be treated as hazardous organic waste.

References

-

Reaction of Phenols with Ethylene Carbonate: U.S. Patent 4,261,922. Process for alkoxylation of phenols. Link

-

Green Chemistry Ethoxylation: Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

-

Betaxolol Synthesis: Manoury, P. M., et al. (1987). Synthesis and beta-adrenergic blocking activity of a new series of 1-(alkoxyphenoxy)-3-amino-2-propanols. Journal of Medicinal Chemistry, 30(6), 1003–1011. Link

-

Physical Properties & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54576-35-1, 2-(4-Isopropylphenoxy)ethanol. Link

Sources

Application Note: Strategic Solvent Selection for the Extraction of p-Isopropylphenetole

Abstract

The purification of synthetic intermediates is a critical step in chemical and pharmaceutical development. p-Isopropylphenetole (1-ethoxy-4-propan-2-ylbenzene), an aromatic ether, serves as a valuable building block in various synthetic pathways. Its effective isolation from a reaction mixture is paramount to ensure the purity of downstream products. Liquid-liquid extraction (LLE) is a primary method for this purification, and the choice of solvent is the most influential parameter governing the efficiency, selectivity, and overall sustainability of the process. This guide provides a comprehensive framework for the rational selection of an optimal extraction solvent for p-Isopropylphenetole, balancing technical performance with safety and environmental considerations.

Introduction: The Critical Role of Solvent Selection

p-Isopropylphenetole is a nonpolar aromatic compound whose purification is often complicated by the presence of both more polar unreacted starting materials (e.g., 4-isopropylphenol) and nonpolar byproducts. The goal of a liquid-liquid extraction is to partition the target molecule, p-Isopropylphenetole, into an organic solvent phase, leaving impurities behind in the initial phase, which is typically aqueous.

The selection of an appropriate solvent is not merely about solubility; it is a multi-faceted decision that impacts yield, purity, process safety, cost, and environmental footprint.[1] An ideal solvent should exhibit high selectivity for p-Isopropylphenetole, be immiscible with the initial solvent matrix, facilitate easy recovery of the final product, and align with modern principles of green chemistry.[2] This note details the theoretical underpinnings of solvent choice and provides a practical, step-by-step protocol for the efficient extraction of p-Isopropylphenetole.

Physicochemical Profile of p-Isopropylphenetole

Understanding the inherent properties of p-Isopropylphenetole is the foundation of solvent selection. Its structure, featuring an aromatic ring, an ether linkage, and an isopropyl group, dictates its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | PubChem[3] |

| Molecular Weight | 164.24 g/mol | PubChem[3] |

| IUPAC Name | 1-ethoxy-4-propan-2-ylbenzene | PubChem[3] |

| Calculated XLogP3 | 3.6 | PubChem[3] |

| Boiling Point | ~222-230 °C (Predicted/Similar Compounds) | Good Scents Company, ECHEMI[4][5] |

| Water Solubility | Low to Sparingly Soluble (Predicted) | |

| Polarity | Nonpolar | Inferred from structure & XLogP3 |

The high XLogP3 value of 3.6 strongly indicates that p-Isopropylphenetole is lipophilic, or "oil-loving," and will have a strong preference for nonpolar organic solvents over water.[3]

Guiding Principles for Solvent Selection in LLE

The selection of a solvent is a systematic process guided by several key physicochemical and safety principles. The logic follows a decision-making hierarchy where technical efficacy is first established, followed by safety, environmental, and economic considerations.

Caption: Logical workflow for extraction solvent selection.

-

Solubility and Selectivity : The fundamental principle of "like dissolves like" dictates that a nonpolar compound like p-Isopropylphenetole will dissolve best in a nonpolar solvent.[2] High selectivity means the solvent dissolves the target compound far more effectively than it dissolves impurities.

-

Immiscibility : The chosen organic solvent must not be miscible with the initial solvent (typically water) to form two distinct layers for separation.[6] Solvents like ethanol or acetone are thus unsuitable as they are fully miscible with water.

-

Density : A significant difference in density between the organic and aqueous layers makes for a clean and efficient separation in a separatory funnel. Solvents can be either less dense (e.g., ethers, heptane) or denser (e.g., dichloromethane) than water.[7]

-

Volatility : The solvent should have a relatively low boiling point to allow for its easy removal from the purified product, typically via rotary evaporation, without requiring excessive heat that could degrade the compound.[8]

-

Safety, Health & Environment (SHE) : In a professional setting, safety is paramount. Ideal solvents are non-toxic, have a high flash point (low flammability), and do not form explosive peroxides.[9] Environmental impact, including biodegradability and potential for air pollution, is also a critical consideration.[2]

-

Regulatory Compliance & Cost : For pharmaceutical applications, solvents must comply with regulatory guidelines such as those from the International Council for Harmonisation (ICH) regarding residual levels in the final drug product. Cost and the potential for recycling also influence the final choice.

Comparative Analysis of Candidate Solvents

Based on the principles above, several common extraction solvents can be evaluated for their suitability in extracting p-Isopropylphenetole from an aqueous reaction mixture.

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity | Key Advantages | Key Disadvantages |

| n-Heptane | C₇H₁₆ | 98 | 0.684 | Nonpolar | Excellent for nonpolar compounds, good density difference, less toxic than hexane.[2][10] | Lower solvating power for slightly polar impurities, flammable. |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.902 | Moderately Polar | Good all-around solvent, dissolves a wide range of compounds, readily available, biodegradable.[8][11][12] | Higher water solubility than others, can co-extract some polar impurities. |

| Methyl tert-Butyl Ether (MTBE) | C₅H₁₂O | 55 | 0.740 | Moderately Polar | Excellent solvating power, low boiling point, less prone to peroxide formation than diethyl ether.[7][9][13] | Environmental concerns (groundwater contaminant), relatively volatile. |

| Toluene | C₇H₈ | 111 | 0.867 | Nonpolar | High solvating power for aromatic compounds.[1] | High boiling point makes it difficult to remove, toxic. |

| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 1.326 | Polar Aprotic | High solvating power, non-flammable. | Toxic (suspected carcinogen), environmentally harmful, forms emulsions.[6] |

Recommendation: For general laboratory-scale extraction of p-Isopropylphenetole, Ethyl Acetate and Methyl tert-Butyl Ether (MTBE) represent the best balance of properties. Ethyl acetate is often preferred due to its lower toxicity and better environmental profile.[8][11] n-Heptane is an excellent choice if the impurities are significantly more polar than the product, as it will be highly selective.[2] Dichloromethane and toluene should generally be avoided unless their specific solvating properties are absolutely necessary.

Detailed Protocol for Liquid-Liquid Extraction of p-Isopropylphenetole

This protocol assumes the reaction has been "worked up" (i.e., quenched and neutralized) and the p-Isopropylphenetole is in an aqueous solution or suspension.

Caption: Step-by-step workflow for the extraction protocol.

Materials:

-

Separatory funnel (select a size approximately double the total volume of the aqueous and organic phases)

-

Erlenmeyer flasks or beakers

-

Selected extraction solvent (e.g., Ethyl Acetate)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Filter paper and funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Preparation : Transfer the aqueous reaction mixture containing the crude p-Isopropylphenetole into an appropriately sized separatory funnel.

-

First Extraction : Add a volume of the chosen organic solvent (e.g., ethyl acetate) approximately equal to the volume of the aqueous layer.

-

Venting : Stopper the funnel, and while securely holding the stopper and stopcock, invert it. Immediately open the stopcock to release any pressure. Close the stopcock.

-

Mixing : Shake the funnel vigorously for 30-60 seconds to ensure thorough mixing of the two phases. Periodically invert the funnel and vent the pressure.

-

Separation : Place the funnel back in a ring stand and allow the layers to fully separate. The nonpolar p-Isopropylphenetole will have partitioned into the upper organic layer (for solvents less dense than water).

-

Draining : Carefully drain the lower aqueous layer into a flask or beaker.

-

Re-extraction (Optional but Recommended) : To maximize yield, add a fresh portion of the organic solvent (approx. 1/2 the original volume) to the aqueous layer remaining in the funnel. Repeat steps 3-6, draining the aqueous layer into the same flask as before.

-

Combine Organic Layers : Drain the first organic layer from the top of the funnel into a clean Erlenmeyer flask. If you performed a second extraction, add that organic layer to the same flask.

-

Brine Wash : Add a small volume of brine (approx. 10-20% of the organic layer volume) to the combined organic extracts in the separatory funnel. Shake gently. This step helps remove residual water from the organic phase.[6]

-

Separate Brine : Allow the layers to separate and drain the lower brine layer.

-

Transfer : Transfer the washed organic layer into a clean, dry Erlenmeyer flask.

-

Drying : Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic solution and swirl. If the drying agent clumps together, add more until some particles remain free-flowing. This removes the last traces of water.

-

Filtration : Filter the dried solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.

-

Solvent Removal : Concentrate the solution using a rotary evaporator to remove the solvent, leaving behind the purified p-Isopropylphenetole.

Conclusion

The rational selection of a solvent is a cornerstone of effective chemical purification. For p-Isopropylphenetole, a nonpolar aromatic ether, solvents like ethyl acetate and MTBE provide a robust combination of high extraction efficiency and operational safety. By systematically evaluating candidate solvents against key criteria—solubility, selectivity, immiscibility, volatility, and safety—researchers can design an extraction protocol that is not only effective and reliable but also aligns with the principles of sustainable and safe laboratory practice.

References

-

FooDB. Showing Compound p-Isopropylphenol (FDB005302). Available at: [Link]

-

Cheméo. Chemical Properties of p-Isopropenylphenol (CAS 4286-23-1). Available at: [Link]

-

Arotop. Why is Ethyl Acetate a Good Solvent for Extraction?. Available at: [Link]

-

SciSpace. Extraction of Aromatic Compounds from Their Mixtures with Alkanes: From Ternary to Quaternary (or Higher) Systems. Available at: [Link]

-

Lab Alley. Why is n-heptane a great choice for botanical extraction?. Available at: [Link]

-

Wikipedia. Ethyl acetate. Available at: [Link]

-

Homework.Study.com. Why do I use methyl tert-butyl ether in the organic chemistry lab when separating compounds?. Available at: [Link]

- Google Patents. EP0087832B2 - Process for the removal of aromatic compounds from hydrocarbons.

-

The Good Scents Company. 4-isopropyl phenol. Available at: [Link]

-

PubMed. Introduction of a small volume ethyl acetate based liquid-liquid extraction procedure for analysis of polycyclic aromatic hydrocarbons in wastewater by atmospheric pressure gas chromatography-mass spectrometry and evaluation of method greenness. Available at: [Link]

-

BDMAEE. exploring the use of methyl tert-butyl ether (mtbe) as a solvent in laboratory and industrial applications.. Available at: [Link]

-

PubChem. p-Isopropylphenetole. Available at: [Link]

-

ACS Publications. Extraction of Benzene or Thiophene from n-Heptane Using Ionic Liquids. NMR and Thermodynamic Study. Available at: [Link]

-

Chemical Engineering Transactions. Aromatics Extraction. 1. Extraction Characteristics of ILs for the Toluene/Heptane Separation and Equipment Design Aspects. Available at: [Link]

-

MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. Available at: [Link]

-

Wikipedia. 4-Isopropylphenol. Available at: [Link]

-

Wikipedia. Methyl tert-butyl ether. Available at: [Link]

-

ResearchGate. Extraction of phenol from aqueous solutions by methyl tert-butyl ether. Available at: [Link]

-

Ataman Kimya. METHYL TERTIARY BUTYL ETHER (MTBE). Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. laballey.com [laballey.com]

- 3. p-Isopropylphenetole | C11H16O | CID 590995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-isopropyl phenol, 99-89-8 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. homework.study.com [homework.study.com]

- 8. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]

- 9. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 10. EP0087832B2 - Process for the removal of aromatic compounds from hydrocarbons - Google Patents [patents.google.com]

- 11. Why is Ethyl Acetate a Good Solvent for Extraction? [slchemtech.com]

- 12. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 13. bdmaee.net [bdmaee.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of p-Isopropylphenetole

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of p-Isopropylphenetole. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize reaction conditions and maximize your product yield.

Introduction to p-Isopropylphenetole Synthesis

The most common and reliable method for synthesizing p-Isopropylphenetole is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this specific application, the process involves two key steps:

-

Deprotonation: The phenolic hydroxyl group of 4-isopropylphenol is deprotonated by a suitable base to form the sodium or potassium 4-isopropylphenoxide. This phenoxide is a potent nucleophile.

-

Nucleophilic Attack: The 4-isopropylphenoxide ion then attacks an ethylating agent, such as ethyl bromide or ethyl iodide, displacing the halide leaving group to form the desired p-isopropylphenetole ether.[2]

Achieving a high yield requires careful control over reagents, solvents, and reaction conditions to favor the desired SN2 pathway and minimize competing side reactions.

Visualized Synthesis Workflow

The following diagram illustrates the primary reaction pathway and potential side reactions in the synthesis of p-Isopropylphenetole via the Williamson ether synthesis.

Caption: Workflow for p-Isopropylphenetole synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My reaction yield is very low, or I've recovered mostly unreacted 4-isopropylphenol. What went wrong?

Answer: This is a common issue that typically points to one of two problems: incomplete deprotonation of the starting phenol or inactive reagents.

-

Potential Cause 1: Incomplete Deprotonation. The formation of the 4-isopropylphenoxide is critical for the reaction to proceed. If the phenol is not fully deprotonated, it cannot act as an effective nucleophile.

-

Solution:

-

Verify Base Strength: For phenols, bases like potassium carbonate (K₂CO₃) are often sufficient, but sodium hydride (NaH) is more effective and ensures complete deprotonation.[3] If using a weaker base like NaOH, especially in a biphasic system, a phase-transfer catalyst is highly recommended.[4]

-

Ensure Anhydrous Conditions: The presence of water will quench the base (especially potent ones like NaH) and can hydrolyze your alkylating agent.[3] Ensure all glassware is oven-dried, and use anhydrous solvents.

-

-

-

Potential Cause 2: Poor Alkylating Agent Reactivity. The SN2 reaction rate is highly dependent on the leaving group.

-

Solution:

-

Check the Halide: The reactivity of ethyl halides follows the order: Iodide > Bromide > Chloride.[3] If you are using ethyl chloride and getting low yields, switch to ethyl bromide or, for maximum reactivity, ethyl iodide.

-

In-Situ Iodide Formation (Finkelstein Reaction): If you must use ethyl bromide or chloride, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This will generate the more reactive ethyl iodide in situ, often accelerating the reaction.[3]

-

-

Question: My NMR analysis shows the desired product, but also significant amounts of an isomer. What is this byproduct and how can I avoid it?